Cas no 85909-08-6 (tert-Butyl 2-oxopyrrolidine-1-carboxylate)

tert-Butyl 2-oxopyrrolidine-1-carboxylate structure
85909-08-6 structure
Product Name:tert-Butyl 2-oxopyrrolidine-1-carboxylate
CAS No:85909-08-6
Molecular Formula:C9H15NO3
Molecular Weight:185.220302820206
MDL:MFCD00674099
CID:727399
PubChem ID:379000

tert-Butyl 2-oxopyrrolidine-1-carboxylate Properties

Names and Identifiers

    • tert-Butyl 2-oxopyrrolidine-1-carboxylate
    • N-Boc-2-pyrrolidinone
    • 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE
    • 1-BOC-Pyrrolidin-2-one
    • 1-Pyrrolidinecarboxylicacid, 2-oxo-, 1,1-dimethylethyl ester
    • 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
    • 1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
    • 1-(tert-Butoxycarbonyl)-2-oxopyrrolidine
    • 1-(tert-Butoxycarbonyl)pyrrolidin-2-one
    • 2-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)pyrrolidin-2-one
    • N-(tert-Butyloxycarbonyl)pyrrolidin-2-one
    • N-tert-Butoxycarbonyl-2-oxopyrrolidine
    • NSC 662770
    • J-524459
    • 2-OXO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • EN300-110323
    • tert-Butyl2-oxopyrrolidine-1-carboxylate
    • Tert-butyl 2-oxopyrrolidine-1-carboxylate;1-BOC-2-Pyrrolidinone
    • 1-BOC-2-Pyrrolidinone
    • GJJYYMXBCYYXPQ-UHFFFAOYSA-N
    • SS-3403
    • PYRROLIDIN-2-ONE, N-BOC PROTECTED
    • AKOS015841632
    • NS00039100
    • 1-BOC-PYRROLIDIN-2-ONE
    • 1-(t-butoxycarbonyl)-2-pyrrolidinone
    • tert-butyl oxopyrrolidine-1-carboxylate
    • tert-Butyl-2-oxo-1-pyrrolidinecarboxylate
    • CS-0181165
    • NSC662770
    • NSC-662770
    • SCHEMBL205421
    • 1-(tert-Butoxy)carbonyl-pyrrolidin-2-one
    • 85909-08-6
    • N-Boc-2-oxopyrrolidine
    • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
    • 1-pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
    • AC-24502
    • UNII-9GS4FVG7EW
    • DTXSID60235235
    • AB06934
    • Tert butyl-2-oxo-1-pyrrolidinecarboxylate
    • BCP32535
    • Tert.butyl-2-oxo-1-pyrrolidinecarboxylate
    • 9GS4FVG7EW
    • tert-butyl 2-oxo-pyrrolidine-1-carboxylate
    • 2-OXOPYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • n-tert-butoxycarbonyl-2-oxopyrrolidine
    • SY030188
    • MFCD00674099
    • N-boc-pyrrolidone
    • NCI60_021677
    • 1,1-dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
    • 2-Oxopyrrolidine-1-carboxylic acid t-butyl ester
    • 2-oxo-pyrrolidin-1-carboxylic acid t-butyl ester
    • CHEMBL1996540
    • 1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-ONE
    • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, 97%
    • N-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-ONE
    • CS-M1641
    • N-tert-Butyloxycarbonyl-2-pyrrolidinone
    • DTXCID60157726
    • 1-Boc-2-oxopyrrolidine
    • N-(TERT-BUTYLOXYCARBONYL)PYRROLIDIN-2-ONE
    • MDL: MFCD00674099
    • InChIKey: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
    • Inchi: 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
    • SMILES: O=C(N1CCCC1=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 185.10500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 185.105
  • Heavy Atom Count: 13
  • Complexity: 230
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 46.6A^2

Experimental Properties

  • LogP: 1.48180
  • PSA: 46.61000
  • Refractive Index: n20/D 1.466(lit.)
  • Boiling Point: 100-105 °C/0.5 mmHg(lit.)
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 1.086 g/mL at 25 °C(lit.)

tert-Butyl 2-oxopyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036UN-1g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 98%
1g
$5.00 2025-02-19
A2B Chem LLC
AB48047-1g
1-(tert-Butoxycarbonyl)-2-pyrrolidinone
85909-08-6 95%
1g
$4.00 2024-04-19
Aaron
AR00372Z-1g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 95%
1g
$3.00 2025-01-21
abcr
AB281843-100 g
Pyrrolidin-2-one, N-BOC protected, 95%; .
85909-08-6 95%
100g
€85.50 2023-04-26
Ambeed
A118300-1g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 95%
1g
$5.0 2025-02-24
Apollo Scientific
OR60029-5g
Pyrrolidin-2-one, N-BOC protected
85909-08-6
5g
£23.00 2025-02-20
ChemScence
CS-0181165-100g
1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate
85909-08-6 97.57%
100g
$45.0 2022-04-26
Enamine
EN300-110323-0.05g
tert-butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 93%
0.05g
$19.0 2023-10-27
eNovation Chemicals LLC
D694510-25g
N-Boc-2-oxopyrrolidine
85909-08-6 95%
25g
$105 2021-09-24
Fluorochem
209938-5g
tert-Butyl 2-oxopyrrolidine-1-carboxylate
85909-08-6 95%
5g
£23.00 2022-03-01

tert-Butyl 2-oxopyrrolidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sodium methoxide ,  (T-4)-Methoxy[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylamino)methyl]phenyl… ;  12 h, 70 °C
Reference
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; et al, Angewandte Chemie, 2012, 51(22), 5395-5399

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  2 h, rt
Reference
Enantioselective synthesis of martinelline chiral core and its diastereomer using asymmetric tandem Michael-aldol reaction
Yoshitomi, Yayoi; et al, Tetrahedron, 2008, 64(51), 11568-11579

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine ;  16 h, 25 - 27 °C
Reference
An Efficient Synthesis of an αvβ3 Antagonist
Yasuda, Nobuyoshi; et al, Journal of Organic Chemistry, 2004, 69(6), 1959-1966

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Pyridine Solvents: Dichloromethane ;  4 h, rt
Reference
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  10 min, rt
1.2 Catalysts: Ruthenium trichloride ;  16 h, rt
Reference
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen ,  1-[(1,1-Dimethylethyl)dioxy]-1,2-benziodoxol-3(1H)-one Solvents: Benzene
Reference
Radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes: synthesis of imides and tert-butylperoxyamide acetals
Ochiai, Masahito; et al, Tetrahedron Letters, 1999, 40(30), 5541-5544

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Reference
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; et al, RSC Advances, 2013, 3(43), 19765-19768

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  45 min, rt
Reference
Selective C(sp3)-H Aerobic Oxidation Enabled by Decatungstate Photocatalysis in Flow
Laudadio, Gabriele ; et al, Angewandte Chemie, 2018, 57(15), 4078-4082

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2-Propanol, 2-methyl-, cerium(4+) salt Solvents: Toluene ;  6 h, rt
Reference
Cerium(IV) Carboxylate Photocatalyst for Catalytic Radical Formation from Carboxylic Acids: Decarboxylative Oxygenation of Aliphatic Carboxylic Acids and Lactonization of Aromatic Carboxylic Acids
Shirase, Satoru ; et al, Journal of the American Chemical Society, 2020, 142(12), 5668-5675

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese, bis[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis(1,1,1-tr… Solvents: Acetonitrile ,  1,2-Dichloroethane ;  12 h, 1 atm, 45 °C
Reference
Decarboxylative oxygenation of carboxylic acids with O2via a non-heme manganese catalyst
Guan, Renpeng; et al, Green Chemistry, 2022, 24(7), 2946-2952

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ;  18 h, 100 °C
Reference
Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams
Babu, Beneesh P.; et al, Chemistry - A European Journal, 2012, 18(37), 11524-11527

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Oxygen Catalysts: Palladium Solvents: Acetonitrile ,  Water
Reference
Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams
Doan, Huynh Dong; et al, Tetrahedron Letters, 1999, 40(37), 6765-6768

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Oxygen Catalysts: Manganese, bis[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis(1,1,1-tr… Solvents: Acetonitrile ,  1,2-Dichloroethane ;  12 h, 1 atm, 45 °C
Reference
Decarboxylative oxygenation of carboxylic acids with O2via a non-heme manganese catalyst
Guan, Renpeng; et al, Green Chemistry, 2022, 24(7), 2946-2952

Synthetic Circuit 14

Reaction Conditions
1.1 -
2.1 Reagents: Oxalyl chloride ,  Pyridine Solvents: Dichloromethane ;  4 h, rt
Reference
Syntheses of phosphonic esters of alendronate, pamidronate and neridronate
Guenin, Erwann; et al, European Journal of Organic Chemistry, 2007, (20), 3380-3391

Synthetic Circuit 15

Reaction Conditions
Reference
Product class 10: γ-Lactams and larger ring lactams
Smith, M. B., Science of Synthesis, 2005, 21, 647-711

tert-Butyl 2-oxopyrrolidine-1-carboxylate Raw materials

tert-Butyl 2-oxopyrrolidine-1-carboxylate Preparation Products

tert-Butyl 2-oxopyrrolidine-1-carboxylate Suppliers

AN HUI DE XIN JIA Biomedical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85909-08-6)
MR./MRS.:XU XIAN SHENG
Phone:13001715031
Email:alin@jndxj.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85909-08-6)
MR./MRS.:LEI JING LI
Phone:15102714773
Email:1178380033@qq.com
SU ZHOU HONG CHUANG YI YAO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85909-08-6)
MR./MRS.:ZHANG JING LI
Phone:18151128828
Email:hc-sales@foxmail.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:85909-08-6)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com

tert-Butyl 2-oxopyrrolidine-1-carboxylate Related Literature

85909-08-6 (tert-Butyl 2-oxopyrrolidine-1-carboxylate) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85909-08-6)tert-Butyl 2-oxopyrrolidine-1-carboxylate
A26567
Purity:99%
Quantity:1kg
Price($):159.0
atkchemica
(CAS:85909-08-6)tert-Butyl 2-oxopyrrolidine-1-carboxylate
CL8092
Purity:95%+
Quantity:1g/5g/10g/100g
Price($):discuss personally